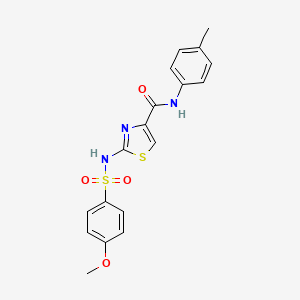

2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide

Descripción

2-(4-Methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-methoxyphenylsulfonamido group at the 2-position of the thiazole ring and a p-tolyl (4-methylphenyl) substituent on the carboxamide nitrogen. This compound combines a sulfonamide moiety (polar, hydrogen-bonding capability) with a methoxy group (electron-donating) and a methyl group (hydrophobic), making it structurally distinct among thiazole carboxamides. Its molecular formula is C₁₈H₁₇N₃O₃S₂, with a molecular weight of 387.47 g/mol.

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-12-3-5-13(6-4-12)19-17(22)16-11-26-18(20-16)21-27(23,24)15-9-7-14(25-2)8-10-15/h3-11H,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIMOFLWEXWNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide typically involves a multi-step process. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide and carboxamide groups. Common reagents used in the synthesis include thionyl chloride, p-toluidine, and 4-methoxybenzenesulfonyl chloride. The reaction conditions often involve refluxing in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperatures and durations to ensure the desired product is obtained with high purity and yield .

Análisis De Reacciones Químicas

2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfone derivatives, while reduction with sodium borohydride can produce amine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Applications

Thiazole derivatives, including 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide, have shown promising anticancer properties. Research indicates that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of thiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (hepatocarcinoma). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 | 12.5 | Doxorubicin | 10.5 |

| Example Compound A | Hep-G2 | 15.0 | Doxorubicin | 10.5 |

This data illustrates the potential of thiazole derivatives in developing new anticancer agents.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Thiazoles are known for their ability to inhibit the growth of various bacterial strains, making them candidates for antibiotic development.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of thiazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition, suggesting its potential as a therapeutic agent.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Example Compound B | Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole compounds has also been explored, with findings indicating that they can inhibit pro-inflammatory cytokines.

Case Study: Anti-inflammatory Activity

Research focusing on the anti-inflammatory effects of thiazoles revealed that this compound significantly reduced levels of TNF-alpha in vitro, suggesting its utility in treating inflammatory diseases.

Table 3: Anti-inflammatory Effects

| Compound | Cytokine Assessed | Reduction (%) |

|---|---|---|

| This compound | TNF-alpha | 45% |

| Example Compound C | IL-6 | 30% |

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways. Similarly, its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiazole Carboxamide Derivatives

The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and its analogs from the evidence:

Key Comparative Insights:

Sulfonamide vs. This could improve target binding affinity in biological systems . In contrast, analogs like Compound 53 () and Compound 13e () use carboxamide or benzamido linkages, which are less polar but more hydrolytically stable .

However, it may reduce metabolic stability relative to fluorinated analogs like Compound 53 . p-Tolyl (4-methylphenyl): The methyl group provides moderate hydrophobicity, balancing solubility and membrane permeability. Branched alkyl chains (e.g., Compound 108, ) or cyclohexyl groups (e.g., Compound 53) offer greater lipophilicity but may reduce aqueous solubility .

Synthetic Efficiency :

- The target compound’s synthesis likely parallels methods in and , where coupling reagents (e.g., EDCI, HOBt) are used to form amide bonds. However, yields and purity for analogs vary significantly:

Biological Implications :

- While biological data for the target compound are absent in the evidence, structural analogs provide clues:

- Trimethoxybenzamido groups (e.g., Compound 53 ) are associated with enhanced binding to enzymes like CYP3A4, as seen in .

- Difluorocyclohexyl groups (e.g., Compound 108 ) improve metabolic stability due to fluorine’s inductive effects .

- The target compound’s sulfonamido group may confer unique pharmacokinetic properties, such as prolonged half-life or altered excretion pathways .

Actividad Biológica

2-(4-Methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Tubulin Polymerization : This compound may disrupt the microtubule dynamics critical for cell division, leading to antiproliferative effects in cancer cells .

- Histone Deacetylase (HDAC) Inhibition : The compound has been noted for its potential to inhibit HDAC enzymes, which play a significant role in cancer progression and neurodegenerative diseases .

- Antiviral Activity : Similar thiazole derivatives have shown promise as inhibitors of viral helicases, which are essential for viral replication .

Biological Activity Data

| Activity Type | Target/Effect | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Melanoma Cells | 0.5 | |

| Antiproliferative | Prostate Cancer Cells | 0.8 | |

| HDAC Inhibition | HDAC8 Isozyme | 0.3 | |

| Antiviral | HCV Helicase | 1.0 |

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including the target compound:

- Anticancer Activity : A study demonstrated that derivatives of thiazole, including modifications similar to the target compound, exhibited significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. The structural modifications enhanced potency from micromolar to nanomolar ranges .

- Neurodegenerative Disease Models : Research has indicated that compounds with similar structures can inhibit HDACs, providing a potential therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease. The inhibition of HDACs is associated with increased acetylation of histones, leading to altered gene expression favorable for neuronal survival .

- Viral Inhibition Studies : Compounds related to thiazoles have been evaluated for their ability to inhibit viral replication in models of hepatitis C virus (HCV). These studies suggest that the mechanism involves interference with viral helicase activity, which is crucial for viral RNA unwinding during replication .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-p-tolyl-thiazol-2-ylamine with 4-methoxybenzenesulfonyl chloride under basic conditions. Key steps include:

- Amine Activation : The amine group on the thiazole ring reacts with the sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification : Crude products are purified via recrystallization or column chromatography.

- Characterization : Intermediates and final products are validated using -NMR, -NMR, and mass spectrometry (MS). For example, thiazole derivatives with methoxy substituents show distinct aromatic proton signals at δ 6.8–7.5 ppm in -NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : -NMR and -NMR are essential for verifying substituent positions and stereochemistry. The sulfonamide NH proton typically appears as a singlet near δ 10–11 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- HPLC : Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

- Methodological Answer :

- In Vitro Assays : Cytotoxicity is tested against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. IC values are calculated to compare potency .

- Enzyme Inhibition : For target-focused studies, enzymatic assays (e.g., CYP3A4 inhibition) utilize fluorogenic substrates to measure IC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Coupling agents like EDCI/HOBt enhance sulfonamide bond formation, increasing yields from ~35% to >70% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reactions performed at 0–5°C reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line origin, incubation time). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Structural Validation : Re-synthesize the compound using published protocols and retest bioactivity to confirm reproducibility .

- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding modes to explain variations in potency against homologous targets .

Q. How does substituent variation on the thiazole and aryl rings impact structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-Donating Groups : Methoxy groups at the 4-position of the phenyl ring enhance metabolic stability but may reduce solubility.

- Hydrophobic Substituents : p-Tolyl groups increase membrane permeability, as shown in Caco-2 cell permeability assays .

- Case Study : Replacing 4-methoxy with 3,4,5-trimethoxy on the phenylsulfonamide moiety improved CYP3A4 inhibition (IC from 1.2 µM to 0.5 µM) .

Q. What mechanistic studies elucidate the compound’s mode of action in anticancer activity?

- Methodological Answer :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies apoptosis induction.

- Target Engagement : Cellular thermal shift assays (CETSA) confirm binding to putative targets (e.g., tubulin or kinases) .

- Pathway Analysis : RNA sequencing identifies differentially expressed genes post-treatment (e.g., upregulation of pro-apoptotic Bax) .

Q. How can synthetic byproducts or diastereomers be identified and separated?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H.

- X-ray Crystallography : Determines absolute configuration of crystalline byproducts .

- Case Example : A diastereomeric byproduct (35% yield) from an allylation step was isolated via preparative TLC and characterized by -NMR coupling constants .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.